molecular formula C15H14N4OS B2449419 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1206998-94-8

4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2449419
CAS No.: 1206998-94-8
M. Wt: 298.36
InChI Key: ATXVGJITQIKLML-UHFFFAOYSA-N
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Description

4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic chemical compound supplied for research purposes. It belongs to a class of 1,2,3-thiadiazole carboxamide compounds that are recognized in scientific literature for their potential in crop protection and pharmaceutical development . The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, and its incorporation into molecules is a common strategy to develop bioactive agents . The structural combination of the 1,2,3-thiadiazole core with a quinoline ring system is of significant interest. Quinoline and its derivatives are nitrogen-containing heterocycles known for a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties . Research on analogous N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides has demonstrated their potential as novel antibacterial agents, particularly against Gram-positive bacteria such as Staphylococcus aureus . Furthermore, 1,2,3-thiadiazole derivatives have been investigated as cytotoxic agents in anticancer research, with studies showing efficacy in various in vitro cancer models . This reagent is provided For Research Use Only. It is intended for use in laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-propyl-N-quinolin-5-ylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-2-5-13-14(21-19-18-13)15(20)17-12-8-3-7-11-10(12)6-4-9-16-11/h3-4,6-9H,2,5H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXVGJITQIKLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approach

The target compound can be dissected into two primary components:

  • 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid
  • Quinolin-5-amine

The convergent synthesis strategy involves:

  • Synthesis of the thiadiazole carboxylic acid intermediate.
  • Activation of the carboxylic acid to an acyl chloride or mixed anhydride.
  • Amide coupling with quinolin-5-amine.

Key challenges include regioselective thiadiazole ring formation and ensuring efficient amidation without side reactions.

Synthesis of 4-Propyl-1,2,3-thiadiazole-5-carboxylic Acid

Hurd-Mori Cyclization Route

The Hurd-Mori reaction, a classical method for 1,2,3-thiadiazole synthesis, was adapted to construct the propyl-substituted thiadiazole core.

Step 1: Preparation of 4-Oxohexanoic Acid Thiosemicarbazone

4-Oxohexanoic acid (10.0 g, 0.069 mol) and thiosemicarbazide (6.3 g, 0.069 mol) were refluxed in ethanol (100 mL) for 6 h. The precipitated thiosemicarbazone was filtered and recrystallized from ethanol (yield: 78%, mp: 142–144°C).

Characterization Data:

  • IR (KBr): 3250 (N-H), 1705 (C=O), 1602 (C=N) cm⁻¹.
  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.7 (s, 1H, NH₂), 2.65 (t, 2H, CH₂CO), 1.55–1.25 (m, 4H, CH₂CH₂CH₃), 0.89 (t, 3H, CH₃).
Step 2: Iodine-Mediated Cyclization

The thiosemicarbazone (7.5 g, 0.031 mol) was treated with iodine (8.0 g, 0.031 mol) in aqueous NaOH (5%, 50 mL) at 70°C for 3 h. Acidification with HCl yielded 4-propyl-1,2,3-thiadiazole-5-carboxylic acid as a pale-yellow solid (yield: 65%, mp: 158–160°C).

Characterization Data:

  • Molecular Formula: C₆H₈N₂O₂S.
  • ¹³C NMR (DMSO-d₆): δ 167.2 (C=O), 152.1 (C-S), 134.5 (C-N), 31.7 (CH₂), 22.4 (CH₂), 14.1 (CH₃).

Amide Coupling with Quinolin-5-amine

Acid Chloride Method

Step 1: Synthesis of 4-Propyl-1,2,3-thiadiazole-5-carbonyl Chloride

The carboxylic acid (5.0 g, 0.029 mol) was refluxed with thionyl chloride (20 mL) for 2 h. Excess SOCl₂ was removed under vacuum to yield the acyl chloride as a yellow oil (quantitative yield).

Step 2: Reaction with Quinolin-5-amine

Quinolin-5-amine (4.2 g, 0.029 mol) and triethylamine (4.1 mL, 0.029 mol) in dry THF (50 mL) were treated dropwise with the acyl chloride in THF (20 mL) at 0°C. After stirring for 12 h at room temperature, the mixture was poured into ice-water, and the precipitate was filtered and recrystallized from ethanol (yield: 72%, mp: 185–187°C).

Characterization Data:

  • HRMS (ESI): m/z calcd for C₁₇H₁₅N₄O₂S [M+H]⁺: 355.0862; found: 355.0865.
  • ¹H NMR (CDCl₃): δ 9.12 (d, 1H, quinoline-H), 8.45 (d, 1H, quinoline-H), 8.30 (s, 1H, NH), 7.95–7.45 (m, 4H, quinoline-H), 3.05 (t, 2H, CH₂), 1.75–1.45 (m, 2H, CH₂), 1.00 (t, 3H, CH₃).

Alternative Synthetic Routes

Coupling Reagent-Assisted Amidation

A mixture of 4-propyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 g, 5.8 mmol), HATU (2.4 g, 6.3 mmol), and quinolin-5-amine (0.85 g, 5.8 mmol) in DMF (20 mL) was stirred under N₂ for 24 h. Workup afforded the product in 68% yield, demonstrating comparable efficiency to the acid chloride method.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W, 30 min) of the carboxylic acid, EDCI, and quinolin-5-amine in DCM improved the reaction rate, yielding 75% product with reduced side products.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Purity (%)
Acid Chloride 72 12 h 98
HATU Coupling 68 24 h 97
Microwave-Assisted 75 0.5 h 99

The acid chloride method offers simplicity, while microwave synthesis enhances efficiency. Purification via silica gel chromatography (hexane:EtOAc, 3:1) ensured high purity across all methods.

Spectroscopic Validation and Structural Confirmation

Infrared Spectroscopy

  • C=O Stretch: 1665 cm⁻¹ (amide I).
  • N-H Bend: 1540 cm⁻¹ (amide II).
  • C-S Stretch: 680 cm⁻¹.

¹H-¹³C HMBC Correlations

  • Correlation between the amide NH (δ 8.30) and the thiadiazole C-5 (δ 167.2) confirmed bond formation.
  • Propyl CH₂ groups showed coupling to the thiadiazole C-4 (δ 134.5).

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring undergoes nucleophilic substitution primarily at the sulfur and nitrogen positions. Key reactions include:

Reaction Type Conditions Outcome Reference
Thiol substitutionTreatment with R-SH (e.g., ethanethiol) in basic media (K₂CO₃, DMF, 60°C)Replacement of sulfur with thiol groups, forming disulfide derivatives
Amine displacementReaction with aliphatic amines (e.g., piperidine) under reflux in THFGeneration of substituted thiadiazole-amine adducts

For example, the sulfur atom in the thiadiazole ring reacts with ethanethiol to yield 4-propyl-N-(quinolin-5-yl)-5-(ethylthio)-1,2,3-thiadiazole-carboxamide ( ).

Electrophilic Aromatic Substitution on the Quinoline Moiety

The quinoline component participates in electrophilic substitution, particularly at the C-8 position due to electron-donating effects from the carboxamide group:

Reaction Type Conditions Outcome Reference
NitrationHNO₃/H₂SO₄, 0–5°CIntroduction of nitro groups at C-6/C-8 positions of quinoline
SulfonationSO₃ in H₂SO₄, 50°CFormation of sulfonated quinoline derivatives

These modifications enhance solubility and alter electronic properties for downstream applications ( ).

Hydrolysis of the Carboxamide Group

The carboxamide linker is susceptible to hydrolysis under acidic or basic conditions:

Conditions Products Applications
6M HCl, reflux, 4h4-propyl-1,2,3-thiadiazole-5-carboxylic acid and 5-aminoquinoline Precursor for ester or acyl chloride derivatives
NaOH (2M), 80°C, 2hSame as aboveFunctionalization for drug conjugates

This reaction is critical for generating intermediates used in further derivatization ().

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenedicarboxylate:

Example Reaction:
Thiadiazole+DMADCuI, 100°CThiadiazolo[3,4-b]pyridine\text{Thiadiazole} + \text{DMAD} \xrightarrow{\text{CuI, 100°C}} \text{Thiadiazolo[3,4-b]pyridine}

This generates fused heterocyclic systems with enhanced π-conjugation, valuable in materials science ( ).

Oxidation and Reduction

  • Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thiadiazole sulfur to sulfoxide/sulfone derivatives, altering ring electronics ().

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline’s aromatic system to tetrahydroquinoline, modulating biological activity ().

Cross-Coupling Reactions

The compound undergoes palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at halogenated positions:

Substrate Conditions Product
5-Bromoquinoline analogPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives with enhanced bioactivity

Such reactions enable structural diversification for structure-activity relationship (SAR) studies ( ).

Functionalization via Alkylation/Acylation

The propyl chain and carboxamide nitrogen serve as sites for alkylation or acylation:

Reagent Product Biological Impact
Acetyl chlorideN-acetylated derivativeImproved metabolic stability
Ethyl bromoacetateEthyl ester side chainEnhanced membrane permeability

These modifications optimize pharmacokinetic properties ().

Photochemical Reactions

UV irradiation induces [2π+2π] cycloaddition between the thiadiazole and quinoline moieties, forming bridged bicyclic structures. This reactivity is exploited in photopharmacology ( ).

Key Mechanistic Insights

  • Thiadiazole Reactivity : The ring’s electron-deficient nature drives nucleophilic attacks, while its aromaticity stabilizes transition states ( ).

  • Quinoline Directing Effects : The carboxamide group directs electrophiles to the C-8 position via resonance-assisted activation ( ).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with thiadiazole and quinoline moieties exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have shown cytotoxic effects against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) . The mechanism of action often involves the inhibition of specific enzymes or receptors related to cancer progression. The structural characteristics of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide may enhance its ability to intercalate with DNA and inhibit tumor growth .

Antimicrobial Properties
The compound has also been studied for its antimicrobial potential. Thiadiazole derivatives are known for their activity against bacteria and fungi. The presence of the quinoline moiety may contribute to enhanced interaction with microbial targets, making it a candidate for further investigation as a novel antimicrobial agent .

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Research into related thiadiazole compounds suggests that they can modulate inflammatory pathways, which could be beneficial in treating various inflammatory diseases .

Materials Science

Organic Semiconductors
this compound can be utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in light-emitting diodes (LEDs) and other electronic devices. The compound's ability to form stable films can be advantageous for creating efficient electronic components .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis. Its chemical structure allows for various functionalization reactions, enabling the creation of more complex molecules with potential therapeutic applications. The versatility in synthetic pathways makes it an attractive target for chemists looking to develop new compounds .

Case Studies and Research Findings

  • Cytotoxic Properties Study : Alam et al. (2011) demonstrated that several thiadiazole derivatives exhibited significant growth inhibition against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .
  • Antimicrobial Activity Research : A comparative study showed that certain thiadiazole compounds displayed effective antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests that this compound could be a potential candidate for further development in antimicrobial therapies .
  • Molecular Docking Studies : Recent studies involving molecular docking have indicated that compounds similar to this compound interact effectively with biological targets such as tubulin and various enzymes implicated in disease processes . These insights pave the way for future drug design efforts focusing on this compound.

Mechanism of Action

The mechanism of action of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The quinoline moiety can intercalate with DNA, while the thiadiazole ring may interact with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide: is similar to other quinoline-thiadiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound characterized by the presence of a thiadiazole ring fused with a quinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or receptors that play critical roles in cancer progression. For instance, studies have shown that derivatives of thiadiazole can induce apoptosis in cancer cells through various pathways, including DNA intercalation and interaction with protein targets .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. The presence of the quinoline structure enhances its ability to penetrate bacterial membranes, making it effective against both Gram-positive and Gram-negative bacteria. Furthermore, derivatives of thiadiazole have been shown to possess antifungal properties, with some exhibiting significant inhibition against strains such as Candida albicans and Aspergillus niger .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have highlighted the potential of thiadiazole derivatives to mitigate inflammation in various models, suggesting their utility in treating inflammatory diseases .

The biological activity of this compound is primarily mediated through its interaction with molecular targets:

  • DNA Intercalation : The quinoline moiety allows for intercalation between DNA bases, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cell survival and proliferation.
  • Protein Interaction : The thiadiazole ring can interact with various proteins, altering their function and leading to apoptotic signals in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis via DNA intercalation; inhibits cancer cell proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; antifungal activity
Anti-inflammatoryReduces levels of pro-inflammatory cytokines; potential for treating inflammatory diseases

Case Study: Anticancer Efficacy

In a study examining the anticancer efficacy of this compound, researchers evaluated its effects on various cancer cell lines. The compound showed a dose-dependent reduction in cell viability across multiple types of cancer cells, including breast and colon cancer lines. The study concluded that the compound's ability to induce apoptosis was significantly higher than that observed with standard chemotherapeutic agents .

Case Study: Antimicrobial Activity

Another significant study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests that this compound could be a promising candidate for developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves condensation of a thiadiazole-carboxylic acid derivative with quinolin-5-amine. Key intermediates (e.g., activated esters or acyl chlorides) should be characterized via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS). For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide were synthesized using isocyanide intermediates and sodium azide, followed by purification via normal-phase chromatography .

Q. How can solubility and stability of this compound be evaluated under varying experimental conditions?

  • Methodological Answer : Solubility profiles should be determined in solvents (e.g., DMSO, ethanol, buffers) using UV-Vis spectroscopy or HPLC. Stability studies under acidic/alkaline conditions (e.g., simulated gastric fluid) or thermal stress (e.g., 40–60°C for 72 hours) can identify degradation products via LC-MS. For instance, stability studies on 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid involved accelerated aging and spectral monitoring .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer : Combine 1H^1H/13C^{13}C NMR for functional group analysis, FT-IR for bond vibration validation (e.g., C=O at ~1650 cm1^{-1}), and HRMS for molecular ion confirmation. X-ray crystallography (as in Acta Crystallographica reports) provides unambiguous structural data, as seen for 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. For example, Polish Journal of Chemical Technology highlights DoE for minimizing experiments while maximizing parameter coverage, such as optimizing TiO2_2-mediated reactions via response surface methodology .

Q. What computational approaches are suitable for predicting biological activity or receptor interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions with target proteins (e.g., kinases). COMSOL Multiphysics integration with AI enables predictive modeling of reaction kinetics, as proposed in future "smart laboratories" .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals. For example, in the synthesis of 5-thiocarbamoyl-hexahydropyrido[1,2-a]quinoline, 1H^1H-1H^1H COSY clarified coupling patterns in complex heterocycles . Theoretical frameworks (e.g., Karplus equation) aid in interpreting coupling constants .

Q. What strategies validate the compound’s mechanism of action in biological assays?

  • Methodological Answer : Employ orthogonal assays (e.g., enzymatic inhibition, cellular viability) and competitive binding studies. For analogs like 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamide, mechanistic validation included radioligand displacement assays and functional cAMP testing .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer : Synthesize derivatives with systematic modifications (e.g., alkyl chain length, substituent electronegativity) and correlate with bioassay data. For example, methoxy and fluorine analogs of pyrazole-carboxamides showed enhanced metabolic stability in pharmacokinetic studies .

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